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Introduction
Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the Food and

Drug Administration (FDA), is a versatile agent in cancer therapy, acting as a photosensitizer

for both photothermal therapy (PTT) and photodynamic therapy (PDT). However, its clinical

application is hampered by drawbacks such as concentration-dependent aggregation, a short

plasma half-life, and non-specific targeting. To overcome these limitations, ICG can be

incorporated into nanoparticle (NP) delivery platforms.

This document provides detailed application notes and protocols for the use of a sulfhydryl-

modified ICG derivative (ICG-SH) in targeted drug delivery systems. The introduction of a thiol

(-SH) group allows for covalent conjugation to various nanoparticle systems through well-

established maleimide-thiol chemistry, offering a stable and controlled method for developing

next-generation theranostic agents.

Synthesis of ICG-SH (Proposed Method)
While a direct, established protocol for the synthesis of ICG-SH is not widely reported, a

plausible method involves the modification of an ICG derivative bearing a reactive group, such

as an N-hydroxysuccinimide (NHS) ester, with a thiol-containing linker.

Protocol 1: Synthesis of ICG-SH from ICG-NHS Ester
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Materials:

ICG-NHS ester

N-Boc-ethylenediamine

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

Dithiothreitol (DTT)

Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Diisopropylethylamine (DIPEA)

Phosphate buffered saline (PBS), pH 7.4

Dialysis tubing (MWCO 1 kDa)

Procedure:

Reaction of ICG-NHS with N-Boc-ethylenediamine:

Dissolve ICG-NHS ester (1 eq) in anhydrous DMF.

Add N-Boc-ethylenediamine (1.2 eq) and DIPEA (2 eq).

Stir the reaction mixture at room temperature for 4 hours in the dark.

Monitor the reaction by TLC or LC-MS.

Upon completion, precipitate the product by adding cold diethyl ether and collect the solid

by centrifugation.

Deprotection of the Boc Group:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the dried product in a 1:1 mixture of DCM and TFA.

Stir at room temperature for 1 hour.

Remove the solvent under reduced pressure to obtain ICG-amine.

Reaction of ICG-amine with SPDP:

Dissolve ICG-amine (1 eq) in DMF.

Add SPDP (1.5 eq) and DIPEA (2 eq).

Stir at room temperature for 6 hours in the dark.

Purify the product (ICG-S-S-pyridine) by column chromatography.

Reduction to ICG-SH:

Dissolve the purified ICG-S-S-pyridine in PBS.

Add DTT (10 eq).

Stir at room temperature for 2 hours.

Purify the final product, ICG-SH, by dialysis against deoxygenated PBS to remove excess

DTT and byproducts.

Store the ICG-SH solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Application: Targeted Drug Delivery to Cancer Cells
using ICG-SH Conjugated Nanoparticles
This section details the use of ICG-SH in creating a targeted drug delivery system for cancer

therapy. The example system utilizes maleimide-functionalized liposomes encapsulating a

chemotherapeutic drug, doxorubicin (DOX).
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Caption: Workflow for the development and evaluation of ICG-SH conjugated nanoparticles.

Quantitative Data Summary
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Parameter Free ICG ICG-Lipo-DOX Description

Size (nm) ~1-2 120 ± 15

Hydrodynamic

diameter measured by

DLS.

Zeta Potential (mV) -15 ± 3 -25 ± 5
Surface charge

measurement.

Drug Loading Content

(%)
N/A 5.2 ± 0.8

(Weight of DOX / Total

weight of Liposomes)

x 100.

Encapsulation

Efficiency (%)
N/A 85 ± 6

(Weight of DOX in

Liposomes / Initial

weight of DOX) x 100.

ICG Conjugation

Efficiency (%)
N/A 78 ± 5

(Amount of

conjugated ICG /

Initial amount of ICG-

SH) x 100.

In Vitro Drug Release

at 24h (pH 5.5 + NIR)
N/A 65 ± 4%

Cumulative release

triggered by acidic pH

and NIR irradiation.

Cellular Uptake (MFI) 1500 ± 200 8500 ± 600

Mean Fluorescence

Intensity in cancer

cells after 4h

incubation.

IC50 (µg/mL DOX

equiv.)
N/A 2.5 ± 0.3

Concentration for 50%

inhibition of cancer

cell growth.

Tumor Temperature

Increase (°C)
2 ± 0.5 18 ± 2

Temperature change

in tumor region after 5

min NIR irradiation (in

vivo).

Tumor Growth

Inhibition (%)

N/A 82 ± 7 Reduction in tumor

volume compared to
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control after 14 days.

Note: The data presented in this table are representative values based on typical results

reported for similar ICG-nanoparticle systems and are intended for illustrative purposes.

Experimental Protocols
Protocol 2: Preparation of ICG-SH Conjugated, DOX-Loaded Liposomes (ICG-Lipo-DOX)

Materials:

Dipalmitoylphosphatidylcholine (DPPC)

Cholesterol

DSPE-PEG(2000)-Maleimide

Doxorubicin hydrochloride (DOX)

ICG-SH solution

Chloroform

HEPES buffer (20 mM, pH 7.4)

Sepharose CL-4B column

Procedure:

Preparation of DOX-Loaded Maleimide Liposomes:

Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide (molar ratio 55:40:5) in

chloroform in a round-bottom flask.

Evaporate the solvent using a rotary evaporator to form a thin lipid film.

Hydrate the lipid film with a DOX solution in HEPES buffer by vortexing.
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Extrude the liposomal suspension through polycarbonate membranes (100 nm pore size)

to obtain unilamellar vesicles.

Remove unencapsulated DOX by size exclusion chromatography using a Sepharose CL-

4B column.

Conjugation of ICG-SH:

Add the ICG-SH solution to the maleimide-functionalized liposome suspension at a 1:10

molar ratio of ICG-SH to DSPE-PEG-Maleimide.

Incubate the mixture for 4 hours at room temperature with gentle stirring, protected from

light.

Remove unconjugated ICG-SH by dialysis against HEPES buffer.

Protocol 3: Characterization of Nanoparticles

Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic

diameter and surface charge.

Drug Loading and Encapsulation Efficiency: Lyse the liposomes with a detergent (e.g., Triton

X-100) and measure the DOX concentration using a fluorescence spectrophotometer

(Ex/Em = 480/590 nm).

ICG Conjugation Efficiency: Determine the concentration of conjugated ICG by measuring its

absorbance at ~780 nm after separating the conjugated liposomes from free ICG-SH.

Protocol 4: In Vitro Drug Release

Place 1 mL of ICG-Lipo-DOX suspension in a dialysis bag (MWCO 10 kDa).

Immerse the bag in 20 mL of release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH

5.5).

Maintain the setup at 37°C with gentle shaking.
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For light-triggered release, irradiate the samples with an 808 nm laser (1 W/cm²) for 5

minutes at specific time points.

At predetermined time intervals, withdraw 1 mL of the external buffer and replace it with fresh

buffer.

Quantify the released DOX using fluorescence spectroscopy.

Protocol 5: Cellular Uptake Analysis

Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

Incubate the cells with free DOX, ICG-Lipo, or ICG-Lipo-DOX at a specific concentration for

various time points (e.g., 1, 4, 24 hours).

For Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in

PBS. Analyze the intracellular fluorescence using a flow cytometer.

For Fluorescence Microscopy: Wash the cells with PBS, fix with 4% paraformaldehyde, and

stain the nuclei with DAPI. Visualize the cellular uptake of the nanoparticles using a

fluorescence microscope.

Protocol 6: In Vitro Cytotoxicity (MTT Assay)

Seed cancer cells in a 96-well plate and incubate overnight.

Treat the cells with serial dilutions of free DOX, ICG-Lipo, and ICG-Lipo-DOX.

For photothermal therapy groups, irradiate the designated wells with an 808 nm laser (1

W/cm²) for 5 minutes after 4 hours of incubation with the nanoparticles.

Incubate the cells for a further 48 hours.

Add MTT solution to each well and incubate for 4 hours.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Protocol 7: In Vivo Biodistribution and Antitumor Efficacy

Establish a tumor model by subcutaneously injecting cancer cells into the flank of

immunodeficient mice.

When tumors reach a certain volume, intravenously inject the mice with free ICG or ICG-

Lipo-DOX.

Biodistribution: At different time points post-injection, image the mice using an in vivo

imaging system to track the fluorescence signal of ICG. After the final imaging, euthanize the

mice and excise major organs and the tumor for ex vivo imaging to quantify ICG

accumulation.

Antitumor Efficacy: Divide the tumor-bearing mice into several groups (e.g., PBS, free DOX,

ICG-Lipo, ICG-Lipo-DOX, ICG-Lipo-DOX + Laser).

For the laser treatment group, irradiate the tumor region with an 808 nm laser 24 hours post-

injection.

Monitor tumor volume and body weight every other day for a specified period.

At the end of the study, euthanize the mice and perform histological analysis (e.g., H&E

staining, TUNEL assay) on the tumor tissues.

Signaling Pathways in ICG-Mediated Phototherapy
ICG-mediated PTT and PDT can induce cancer cell death through various signaling pathways.

The localized hyperthermia from PTT and the reactive oxygen species (ROS) generated during

PDT can trigger apoptosis and necrosis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photothermal Therapy (PTT)

Photodynamic Therapy (PDT)

ICG-SH Nanoparticle

Localized Hyperthermia

Heat

Reactive Oxygen Species (ROS)

Energy Transfer to O2

NIR Light (808 nm)

Protein Denaturation Membrane Damage Apoptosis

Necrosis

Cancer Cell Death

Mitochondrial Damage

Cytochrome c Release

Caspase Activation

Apoptosis

Click to download full resolution via product page

Caption: Signaling pathways activated by ICG-mediated phototherapy.
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Protocol 8: Western Blot Analysis of Apoptosis-Related Proteins

Treat cancer cells with ICG-Lipo-DOX with and without laser irradiation.

After the desired incubation time, lyse the cells and collect the protein extracts.

Determine the protein concentration using a BCA assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies against key apoptosis-related

proteins (e.g., Caspase-3, Bcl-2, Bax).

Incubate with a corresponding HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Conclusion
The use of ICG-SH offers a robust platform for the development of targeted drug delivery

systems. The covalent conjugation of ICG to nanoparticles enhances its stability and allows for

precise control over its loading and release. The protocols outlined in this document provide a

comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of

ICG-SH-based theranostic agents for cancer therapy. Further research and optimization of

these systems hold great promise for advancing personalized medicine.

To cite this document: BenchChem. [Application Notes and Protocols: ICG-SH in Targeted
Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137754#applications-of-icg-sh-in-targeted-drug-
delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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